molecular formula C11H9ClO3 B2864653 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone CAS No. 1500046-78-5

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone

Cat. No.: B2864653
CAS No.: 1500046-78-5
M. Wt: 224.64
InChI Key: MZKWUHCMOPAKOD-UHFFFAOYSA-N
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Description

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

The synthesis of 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone typically involves the reaction of 7-methoxybenzofuran with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-14-9-4-2-3-7-5-10(8(13)6-12)15-11(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKWUHCMOPAKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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